![molecular formula C13H20ClNO B1397524 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220019-48-6](/img/structure/B1397524.png)
3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride
説明
3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride, also known as EPMPH, is a chemical compound with a molecular formula of C14H21NO. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring in 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride is a five-membered nitrogen heterocycle. The structure of this compound is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .
Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride, have been shown to exhibit various biological activities. These activities can be influenced by steric factors and the spatial orientation of substituents .
科学的研究の応用
Synthesis and Chemical Properties
Pyrrolidine Chemistry : Pyrrolidines are significant in medicine and industry, including use as dyes and agrochemical substances. A study explored the synthesis of pyrrolidines via [3+2] cycloaddition, emphasizing their polar nature and mild reaction conditions, which could extend to similar compounds (Żmigrodzka et al., 2022).
Synthesis of Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines. This process leads to highly functionalized tetrahydropyridines, which are crucial in chemical synthesis (Zhu et al., 2003).
Antibacterial Activity : A series of 1-methylcarbapenems with a pyrrolidine moiety demonstrated potent antibacterial activities against various bacteria. The impact of substituents on the pyrrolidine ring was a key focus of this study (Kim et al., 2006).
Spectroscopic Analysis : Studies on the NMR spectroscopic properties of pyrrolidine derivatives have been conducted to understand their structural aspects. This is crucial for determining their applications in various fields (Vögeli & Philipsborn, 1973).
Industrial and Medicinal Applications
Synthesis of Agrochemicals and Medicinal Compounds : Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones highlights their use in preparing agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Insecticidal Activity : New fungal metabolites with pyrrolidine structures have shown anti-juvenile-hormone and insecticidal activities, indicating potential applications in pest control (Cantín et al., 1999).
Synthesis of Bioactive Compounds : Studies on the synthesis of bioactive compounds using pyrrolidine derivatives emphasize the importance of these compounds in developing new therapeutic agents (Conti et al., 2006).
Advanced Catalysis and Material Science
Enantioselective Catalysis : Research on diastereomeric derivatives of 3-phosphanylpyrrolidine and their complexes in asymmetric Grignard cross-coupling reactions sheds light on their role in advanced catalytic processes (Nagel & Nedden, 1997).
Ligand Synthesis for Metal Complexes : The synthesis of hybrid organotellurium ligands with a pyrrolidine ring for palladium(II) and mercury(II) complexes has implications in the field of organometallic chemistry (Singh et al., 2003).
Ion-Exchange Membranes : The use of polyphosphazene polymers with a 3-ethylphenoxy substituent in the production of ion-exchange membranes showcases the applicability of these compounds in material science (Wycisk & Pintauro, 1996).
特性
IUPAC Name |
3-[(3-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(8-11)15-10-12-6-7-14-9-12;/h3-5,8,12,14H,2,6-7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVVMUSUTRLYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220019-48-6 | |
| Record name | Pyrrolidine, 3-[(3-ethylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



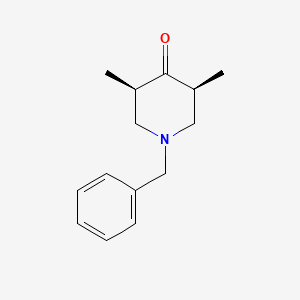
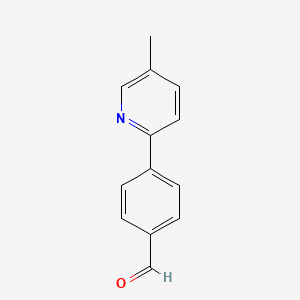
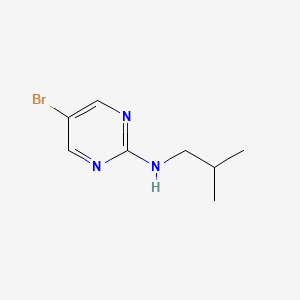






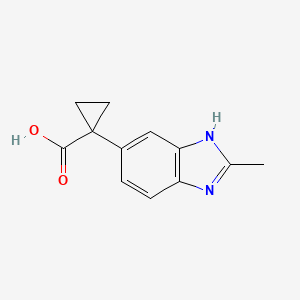
![7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1397459.png)
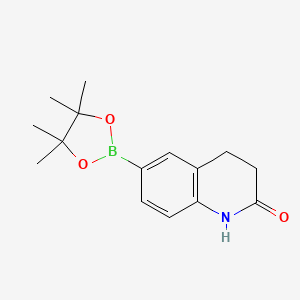

![8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397462.png)